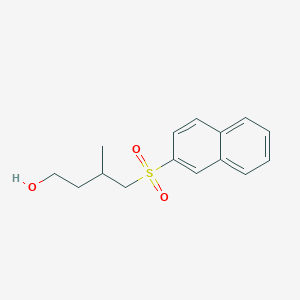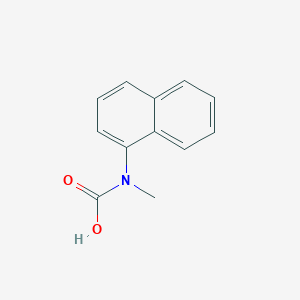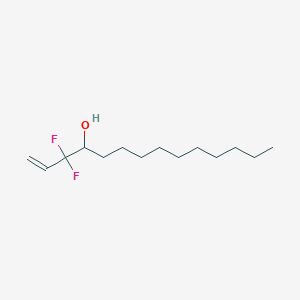
3,3-Difluorotetradec-1-EN-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluorotetradec-1-EN-4-OL is an organic compound characterized by the presence of two fluorine atoms attached to the third carbon of a tetradecene chain, with a hydroxyl group on the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorotetradec-1-EN-4-OL typically involves the fluorination of a precursor compound. One common method is the reaction of a tetradecene derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of recyclable catalysts and solvents can also enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Difluorotetradec-1-EN-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3,3-difluorotetradecan-4-one.
Reduction: Formation of 3,3-difluorotetradecane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Difluorotetradec-1-EN-4-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased hydrophobicity or chemical resistance.
Mecanismo De Acción
The mechanism of action of 3,3-Difluorotetradec-1-EN-4-OL involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3,3-Difluorotetradecane: Lacks the double bond and hydroxyl group, resulting in different chemical and physical properties.
3,3-Difluorotetradecan-4-one:
3,3-Difluorotetradec-1-EN-4-OL Derivatives: Various derivatives with different substituents can exhibit unique properties and applications.
Uniqueness: this compound is unique due to its combination of a double bond, fluorine atoms, and a hydroxyl group. This combination imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
88257-90-3 |
|---|---|
Fórmula molecular |
C14H26F2O |
Peso molecular |
248.35 g/mol |
Nombre IUPAC |
3,3-difluorotetradec-1-en-4-ol |
InChI |
InChI=1S/C14H26F2O/c1-3-5-6-7-8-9-10-11-12-13(17)14(15,16)4-2/h4,13,17H,2-3,5-12H2,1H3 |
Clave InChI |
YADYVZKXAPILFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C(C=C)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
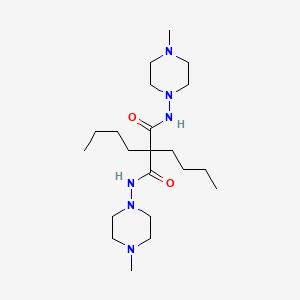
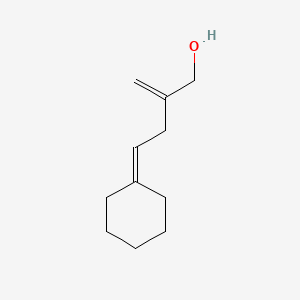
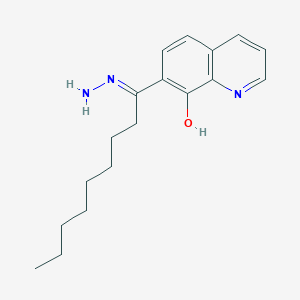
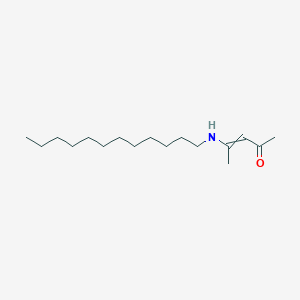
![4-Methylidenespiro[4.7]dodecan-1-one](/img/structure/B14385436.png)
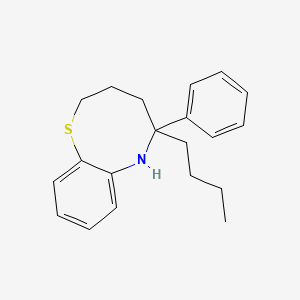
![6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14385444.png)
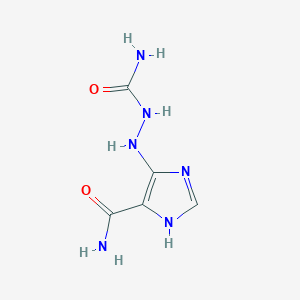

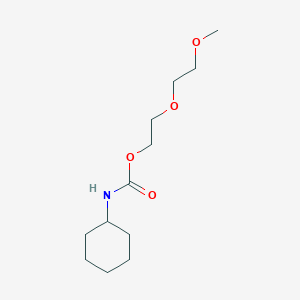
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
